Cas no 33184-52-0 (Methanone,(5-fluoro-2-methylphenyl)phenyl-)

Methanone,(5-fluoro-2-methylphenyl)phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Methanone,(5-fluoro-2-methylphenyl)phenyl-
- (5-fluoro-2-methylphenyl)-phenylmethanone
- (5-fluoro-2-methylphenyl)(phenyl)methanone
- 5-Fluoro-2-methylbenzophenone
- EINECS 251-400-9
- A1-58814
- DTXSID40186837
- MFCD09834444
- AKOS011674738
- (5-Fluoro-2-methyl-phenyl)-phenyl-methanone
- starbld0029109
- FT-0702966
- 33184-52-0
- SCHEMBL11101475
- NS00059410
-
- Inchi: InChI=1S/C14H11FO/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3
- InChI Key: GNXJPRNYERGDKD-UHFFFAOYSA-N
- SMILES: FC1=CC(C(C2C=CC=CC=2)=O)=C(C)C=C1
Computed Properties
- Exact Mass: 214.07943
- Monoisotopic Mass: 214.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
Methanone,(5-fluoro-2-methylphenyl)phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD48621-1g |
Methanone,(5-fluoro-2-methylphenyl)phenyl- |
33184-52-0 | 97% | 1g |
$993.00 | 2024-04-20 | |
A2B Chem LLC | AD48621-5g |
Methanone,(5-fluoro-2-methylphenyl)phenyl- |
33184-52-0 | 97% | 5g |
$2523.00 | 2024-04-20 |
Methanone,(5-fluoro-2-methylphenyl)phenyl- Related Literature
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Yohei Saito,Hirobumi Taguchi,Shigemoto Fujii,Tomohiro Sawa,Eriko Kida,Chizuko Kabuto,Takaaki Akaike,Hirokazu Arimoto Chem. Commun., 2008, 5984-5986
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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7. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
Additional information on Methanone,(5-fluoro-2-methylphenyl)phenyl-
Methanone, (5-fluoro-2-methylphenyl)phenyl- (CAS No. 33184-52-0)
Methanone, (5-fluoro-2-methylphenyl)phenyl-, also known by its CAS registry number 33184-52-0, is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound belongs to the class of aryl ketones, characterized by its unique structure that combines a phenyl group with a fluorinated aromatic ring. The presence of the fluoro substituent at the 5-position and a methyl group at the 2-position of the phenyl ring imparts distinctive electronic and steric properties, making it an intriguing subject for both academic and industrial research.
The synthesis of Methanone, (5-fluoro-2-methylphenyl)phenyl- typically involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or other electrophilic aromatic substitution techniques. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for its production. Researchers have explored the use of transition metal catalysts, such as palladium or copper complexes, to enhance reaction yields and selectivity. These developments underscore the growing emphasis on sustainable practices in chemical synthesis.
One of the most notable applications of Methanone, (5-fluoro-2-methylphenyl)phenyl- is in the field of pharmaceutical chemistry. Its structure serves as a valuable intermediate in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that derivatives of this compound exhibit promising anti-proliferative activity against certain cancer cell lines, suggesting its potential role in oncology drug development.
In addition to its pharmaceutical applications, Methanone, (5-fluoro-2-methylphenyl)phenyl- has found utility in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable aromatic systems makes it an ideal building block for creating high-performance materials with tailored properties. Recent research has focused on incorporating this compound into polymeric matrices to enhance thermal stability and mechanical strength, which could have implications for aerospace and automotive industries.
The electronic properties of Methanone, (5-fluoro-2-methylphenyl)phenyl- also make it a subject of interest in electrochemistry and optoelectronics. Its conjugated system facilitates electron delocalization, which is advantageous for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Scientists have investigated its use as a charge transport layer material in OLEDs, where it demonstrates excellent electron mobility and stability under operational conditions.
From a structural perspective, Methanone, (5-fluoro-2-methylphenyl)phenyl- exhibits a unique balance between electron-donating and electron-withdrawing groups. The methyl group at the 2-position acts as an electron-donating substituent, while the fluoro group at the 5-position exerts an electron-withdrawing effect through induction. This interplay influences the compound's reactivity and spectral properties, making it a valuable model system for studying aromatic substitution patterns and their effects on chemical behavior.
Recent studies have also explored the environmental fate and toxicity of Methanone, (5-fluoro-2-methylphenyl)phenyl-, particularly in relation to its potential release into aquatic ecosystems. Research indicates that while the compound exhibits moderate biodegradability under aerobic conditions, its persistence in certain environmental compartments necessitates careful management during industrial processes. These findings highlight the importance of adopting eco-friendly practices throughout its lifecycle.
In summary, Methanone, (5-fluoro-2-methylphenyl)phenyl-, CAS No. 33184-52-0, stands as a versatile and multifaceted compound with wide-ranging applications across diverse scientific domains. Its unique structural features continue to inspire innovative research directions, from drug discovery to materials engineering. As advancements in synthetic methodologies and application development progress, this compound is poised to play an increasingly significant role in shaping future technological landscapes.
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